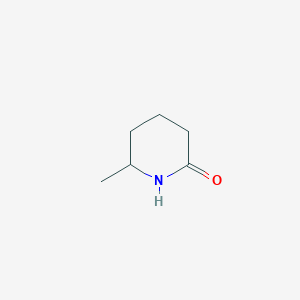

6-Methylpiperidin-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMMAKUHNMSONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963927 | |

| Record name | 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4775-98-8 | |

| Record name | 6-Methyl-2-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4775-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidone, 6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004775988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-3,4,5,6-tetrahydropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 6-Methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpiperidin-2-one, a substituted δ-lactam, is a pivotal heterocyclic scaffold in medicinal chemistry and organic synthesis. Its structural motif is found in a variety of biologically active compounds, making its efficient synthesis and a thorough understanding of its physicochemical properties of paramount importance for drug discovery and development. This guide provides a comprehensive overview of the primary synthetic routes to this compound, namely the Beckmann rearrangement and the catalytic hydrogenation of pyridine derivatives. It delves into the mechanistic underpinnings of these transformations, offering practical insights into experimental design and optimization. Furthermore, this document details the key physicochemical and spectroscopic properties of the title compound and explores its emerging role as a privileged scaffold in the design of novel therapeutics.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products, bestowing favorable pharmacokinetic properties.[1] The introduction of a methyl group at the 6-position of the piperidin-2-one core can significantly influence the molecule's conformational preferences, metabolic stability, and biological activity. This substitution can enhance binding affinity and selectivity for specific biological targets, a critical aspect in modern drug design.[2] Consequently, this compound serves as a valuable building block for the synthesis of diverse compound libraries aimed at identifying novel drug candidates across various therapeutic areas.

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached through two primary and well-established methodologies: the Beckmann rearrangement of 2-methylcyclohexanone oxime and the catalytic hydrogenation of 5-methyl-2-pyridone. The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical considerations.

Beckmann Rearrangement of 2-Methylcyclohexanone Oxime

The Beckmann rearrangement is a classic and powerful acid-catalyzed transformation of an oxime into an amide.[3][4] In the context of cyclic oximes, this reaction yields a lactam, making it an ideal method for the synthesis of this compound from 2-methylcyclohexanone oxime.

The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as sulfuric acid, converting it into a good leaving group (water).[5] This is followed by a concerted 1,2-alkyl shift, where the carbon atom anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom. This stereospecific migration is the key step in the rearrangement. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final lactam product.

Diagram: Beckmann Rearrangement Mechanism

Caption: Mechanism of the acid-catalyzed Beckmann rearrangement.

This protocol outlines a general procedure for the Beckmann rearrangement of 2-methylcyclohexanone oxime using sulfuric acid.

Materials:

-

2-Methylcyclohexanone oxime

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous Sodium Sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-methylcyclohexanone oxime to concentrated sulfuric acid with vigorous stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1-3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer multiple times with dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Note: The reaction is exothermic and requires careful temperature control. The stereochemistry of the starting oxime will determine the regioselectivity of the rearrangement.

Catalytic Hydrogenation of 5-Methyl-2-pyridone

Catalytic hydrogenation is a versatile and atom-economical method for the reduction of aromatic heterocycles. The hydrogenation of 5-methyl-2-pyridone offers a direct route to this compound.

Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for the hydrogenation of pyridine derivatives.[6][7] The reaction is typically carried out in an acidic solvent, such as glacial acetic acid, which protonates the pyridine nitrogen, facilitating the reduction of the aromatic ring.[8] The reaction is performed under a hydrogen atmosphere at elevated pressure.

Diagram: Catalytic Hydrogenation Workflow

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Illustrated Glossary of Organic Chemistry - Beckmann rearrangement [chem.ucla.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Foreword: The Strategic Importance of Chiral Piperidinones

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-6-Methylpiperidin-2-one

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. When this scaffold incorporates a lactam functionality and a chiral center, as in (R)-6-Methylpiperidin-2-one, it becomes a highly valuable building block for synthesizing complex molecular targets with precise stereochemical control. The (R)-enantiomer, in particular, serves as a key intermediate for various therapeutic agents, where stereochemistry is critical for pharmacological activity and safety.[2]

This guide provides a comprehensive exploration of the principal modern strategies for the enantioselective synthesis of (R)-6-Methylpiperidin-2-one. Moving beyond a simple recitation of methods, we will dissect the underlying principles, compare the strategic advantages of each approach, and provide actionable, field-proven protocols. The discussion is framed through the lens of practicality, scalability, and efficiency, addressing the core concerns of researchers in both academic and industrial settings.

Strategy I: Asymmetric Homogeneous Hydrogenation

The direct asymmetric hydrogenation of a prochiral precursor represents one of the most elegant and atom-economical approaches to chiral molecules. In the context of (R)-6-Methylpiperidin-2-one, the logical precursor is 6-methyl-2-pyridone. However, the hydrogenation of the resonance-stabilized pyridone ring presents a significant chemical challenge, which has only recently been overcome with the development of highly active and selective catalyst systems.[3]

Core Principle & Mechanistic Insight

This strategy hinges on the use of a chiral transition-metal catalyst, typically based on Ruthenium or Iridium, which coordinates to the pyridone substrate.[3][4] The chirality of the ligands surrounding the metal center creates a chiral pocket, forcing the substrate to bind in a specific orientation. Subsequent delivery of hydrogen occurs stereoselectively to one face of the pyridone ring, leading to the formation of the desired enantiomer.

A breakthrough in this area has been the application of Ruthenium complexes bearing chiral N-heterocyclic carbene (NHC) ligands.[3] These catalysts have demonstrated exceptional activity and enantioselectivity for the hydrogenation of various heterocyclic compounds, including 2-pyridones. The reaction proceeds under hydrogen pressure, where the chiral Ru-NHC complex facilitates the stepwise reduction of the aromatic ring, setting the stereocenter at the C6 position with high fidelity.

Caption: Workflow for Asymmetric Hydrogenation.

Quantitative Data Summary

The efficacy of this method is best illustrated by the quantitative results achieved with specific catalyst systems.

| Catalyst System | Substrate | H₂ Pressure (bar) | Temp (°C) | Yield (%) | e.r. ((R):(S)) | Reference |

| [Ru(SINpEt)₂] | 6-Methyl-2-pyridone | 80 | 80 | 50% (isolated) | 94:6 | [3] |

| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | 50 | 50 | >99% | up to 99:1 | [5] |

Note: The yield for the Ru-catalyzed reaction was impacted by the product's volatility during purification. Full conversion was observed initially.[3]

Experimental Protocol: Ru-NHC Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the pioneering work of Wysocki et al. in the asymmetric hydrogenation of 2-pyridones.[3]

-

Reactor Preparation: A high-pressure autoclave is charged with 6-methyl-2-pyridone (1.0 mmol) and the chiral Ruthenium-NHC catalyst (0.01 mmol, 1 mol%).

-

Solvent Addition: Anhydrous and degassed tert-amyl alcohol (t-AmOH) and n-hexane (as a co-solvent to reduce viscosity) are added via syringe under an inert atmosphere (Argon).[3]

-

Sealing and Purging: The autoclave is securely sealed and purged three times with high-purity hydrogen gas.

-

Reaction Execution: The reactor is pressurized with hydrogen to 80 bar and heated to 80 °C with vigorous stirring. The reaction is monitored by TLC or GC/MS for the disappearance of the starting material.

-

Work-up and Isolation: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the enantioenriched (R)-6-Methylpiperidin-2-one.

-

Chiral Analysis: The enantiomeric ratio is determined by chiral HPLC analysis.

Strategy II: Enzymatic Kinetic Resolution

Biocatalysis offers a powerful and environmentally benign alternative for producing enantiopure compounds. Enzymatic kinetic resolution (EKR) is a widely employed strategy that leverages the exquisite stereoselectivity of enzymes to separate the enantiomers of a racemic mixture.[6][7] For 6-methylpiperidin-2-one, lipases are particularly effective.

Core Principle & Mechanistic Insight

Kinetic resolution operates on a racemic mixture (a 50:50 mix of R and S enantiomers). An enzyme, such as Candida antarctica lipase B (CAL-B), is introduced to selectively catalyze a reaction on only one of the enantiomers.[8] For instance, in the presence of an acyl donor, the enzyme will acylate one enantiomer much faster than the other. This leaves behind the unreacted, enantioenriched starting material (the desired (R)-enantiomer in this case) and a new, acylated product (the acylated S-enantiomer). The two can then be easily separated by standard chemical methods.

The basis for this selectivity lies in the three-dimensional structure of the enzyme's active site, which is itself chiral. One enantiomer fits perfectly, allowing for efficient catalysis, while the other fits poorly, resulting in a significantly slower or non-existent reaction.

Caption: Workflow for Enzymatic Kinetic Resolution.

Quantitative Data Summary

The success of EKR is measured by the enantiomeric excess (ee) of both the product and the remaining substrate, as well as the enantiomeric ratio (E), a measure of the enzyme's selectivity.

| Enzyme | Substrate System | Reaction Type | Conversion (%) | Substrate ee (%) | Product ee (%) | E-Value | Reference |

| CAL-B | rac-trans-alkoxyamine-2-piperidones | De-acylation | Low | >97 | 99 | 380 | [8] |

| Toyobo LIP-300 | Piperidine Atropisomers | Acylation | ~50 | >98 | >98 | High | [6][7] |

Note: The E-value represents the ratio of the catalytic efficiencies for the two enantiomers (k_fast / k_slow). An E-value > 200 is considered excellent for preparative purposes.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a typical acylation-based resolution.

-

Setup: To a solution of racemic this compound (1.0 g) in an appropriate organic solvent (e.g., tert-butyl methyl ether, TBME), add an acyl donor (e.g., trifluoroethyl isobutyrate, 1.5 equivalents).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, which is CAL-B on a solid support) to the mixture (typically 10-20% by weight of the substrate).

-

Incubation: Stir the suspension at a controlled temperature (e.g., 40 °C) on an orbital shaker.

-

Monitoring: Monitor the reaction progress by chiral HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both enantiomers.

-

Enzyme Removal: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme, which can often be washed and reused.

-

Separation: Concentrate the filtrate. The unreacted (R)-6-methylpiperidin-2-one can be separated from the acylated (S)-enantiomer by silica gel chromatography.

-

Analysis: Determine the enantiomeric excess of the recovered starting material and the acylated product by chiral HPLC.

Strategy III: Chiral Auxiliary-Mediated Synthesis

This is a classic, robust, and highly reliable strategy in asymmetric synthesis.[9] It involves covalently attaching a chiral molecule—the "auxiliary"—to the substrate.[10] The steric and electronic properties of the auxiliary then direct the stereochemical outcome of a subsequent bond-forming reaction. Finally, the auxiliary is cleaved, yielding the enantioenriched product, and can often be recovered for reuse.[9]

Core Principle & Mechanistic Insight

For synthesizing a substituted piperidinone, a common approach involves using a chiral auxiliary like an Evans' oxazolidinone or a pseudoephedrine derivative.[10][11] The synthesis would proceed through a linear precursor which is then cyclized.

The key step is the diastereoselective formation of the C6 stereocenter during an intramolecular cyclization (lactamization). The chiral auxiliary, attached to the nitrogen atom, creates a sterically biased environment. For example, in an intramolecular SN2 cyclization, the bulky group on the auxiliary will block one face of the molecule, forcing the nucleophilic nitrogen to attack the electrophilic carbon from the opposite, less-hindered face. This results in the preferential formation of one diastereomer of the auxiliary-adduct, which upon cleavage yields the desired (R)-enantiomer.

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Quantitative Data Summary

The key metric for this strategy is the diastereomeric ratio (d.r.) achieved in the stereocenter-forming step. High d.r. values are crucial for obtaining a high enantiomeric excess in the final product.

| Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (d.r.) | Overall Yield | Reference |

| (R)-1-(2-hydroxy-1-phenylethyl) | Asymmetric Alkylation | >99:1 (single isomer detected) | 91% | [12] |

| Evans' Oxazolidinones | Asymmetric Alkylation | Often >95:5 | Variable | [11] |

| Pseudoephedrine | Asymmetric Alkylation | Typically >90:10 | Variable | [10] |

Experimental Protocol: Asymmetric Alkylation/Cyclization

This generalized protocol is based on the principles of alkylation using an N-acyl chiral auxiliary.[12]

-

Auxiliary Attachment: React an appropriate linear precursor (e.g., δ-valerolactone) with a deprotonated chiral auxiliary (e.g., lithium salt of D-phenylglycinol) to form the N-acylated adduct.

-

Enolate Formation: Cool the adduct solution in an anhydrous aprotic solvent (e.g., THF) to -78 °C under an inert atmosphere. Add a strong, non-nucleophilic base (e.g., LDA or s-BuLi) to selectively deprotonate the α-carbon, forming a chiral enolate.

-

Diastereoselective Alkylation: Add the alkylating agent (e.g., methyl iodide) to the enolate solution. The chiral auxiliary directs the approach of the methyl group, leading to the formation of one diastereomer in significant excess.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard aqueous work-up.

-

Purification: Purify the diastereomerically enriched product by flash chromatography.

-

Auxiliary Cleavage: Remove the chiral auxiliary under conditions that do not racemize the newly formed stereocenter (e.g., hydrolysis with LiOH/H₂O₂ or reductive cleavage) to yield (R)-6-Methylpiperidin-2-one.

Comparative Analysis of Synthetic Strategies

| Feature | Asymmetric Hydrogenation | Enzymatic Kinetic Resolution | Chiral Auxiliary-Mediated |

| Atom Economy | Excellent (adds only H₂) | Poor (max 50% theoretical yield) | Poor (stoichiometric auxiliary) |

| Scalability | High (catalytic process) | Moderate to High | Moderate (stoichiometric) |

| Enantioselectivity | Very Good to Excellent (up to 94:6 e.r.) | Excellent (>99% ee achievable) | Excellent (>98% d.r. common) |

| Cost | High initial catalyst cost | Moderate (enzyme cost, can be reused) | Moderate (auxiliary can be recovered) |

| Operational Complexity | Requires high-pressure equipment | Simple setup, requires careful monitoring | Multi-step, requires cryogenics |

| Key Advantage | Direct, highly efficient | "Green" chemistry, exceptional selectivity | High reliability and predictability |

| Key Disadvantage | Catalyst sensitivity, high pressure | 50% yield limit, separation required | Multiple steps, poor atom economy |

Conclusion and Future Outlook

The enantioselective synthesis of (R)-6-Methylpiperidin-2-one is a well-addressed challenge with several robust and effective solutions. The choice of strategy is ultimately dictated by the specific constraints and goals of the project, including scale, cost, available equipment, and desired purity.

-

Asymmetric hydrogenation stands out as the most modern and elegant approach, offering the highest degree of atom economy and scalability, ideal for industrial-scale production once a process is optimized.[3]

-

Enzymatic kinetic resolution provides an environmentally friendly and highly selective method that is particularly valuable for producing material with exceptional enantiopurity, albeit with a theoretical yield capped at 50%.[6][8]

-

Chiral auxiliary-mediated synthesis remains a reliable and predictable "workhorse" strategy, especially valuable during early-stage research and development where flexibility and dependability are paramount.[10][12]

Looking forward, the field will likely see the development of next-generation catalysts for asymmetric hydrogenation with even higher activities and selectivities under milder conditions. Concurrently, the discovery and engineering of novel enzymes through directed evolution will continue to expand the scope and efficiency of biocatalytic routes, potentially enabling deracemization processes that can overcome the 50% yield barrier of traditional EKR. The convergence of these fields promises an ever-more powerful and sustainable toolkit for the synthesis of this critical chiral building block.

References

- Livinghouse, T., et al. (2008). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. NIH Public Access.

- Buffat, M. G. (2004). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 60(8), 1701-1729.

- Reyes-González, M. A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3249.

- Wang, J., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170.

- Zhou, Y-G., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition, 51(37), 9452-9455.

- Wikipedia. (n.d.). Chiral auxiliary.

- Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451-5459.

- Glorius, F., et al. (2016). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 55(48), 14933-14937.

- University of York. (n.d.). Asymmetric Synthesis.

- Turner, N. J., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(46), 21193-21201.

- ResearchGate. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.

- Cann, R. O., et al. (2012). Selection of an Enantioselective Process for the Preparation of a CGRP Receptor Inhibitor. Organic Process Research & Development, 16(11), 1787-1794.

- Chen, D., & Du, H. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society, 135(34), 12580-12583.

- O'Brien, P., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online.

- Reddy, D. S., et al. (2015). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 13(25), 7070-7078.

- Heravi, M. M., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6, 30498-30551.

- PubChem. (n.d.). This compound.

- Zhang, X., et al. (2012). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 14(14), 3752-3755.

- Xiao, W., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14, 5389.

- Ghosez, L., et al. (2009). Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. Angewandte Chemie International Edition, 48(13), 2378-2381.

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. (R)-6-Methylpiperidin-2-one (68330-73-4) for sale [vulcanchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. york.ac.uk [york.ac.uk]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stereoselective Synthesis of 6-Methylpiperidin-2-one

Abstract

This technical guide provides a comprehensive overview of modern and classical strategies for the stereoselective synthesis of 6-methylpiperidin-2-one, a chiral lactam of significant interest in medicinal chemistry and drug development. Recognizing the critical role of stereochemistry in pharmacological activity, this document delves into the mechanistic underpinnings and practical execution of key asymmetric methodologies. We will explore biocatalytic approaches, including transamination and enzymatic resolutions, asymmetric hydrogenation, diastereoselective methods employing chiral auxiliaries, and dynamic kinetic resolution. Each section is designed to offer researchers, scientists, and drug development professionals not only a theoretical understanding but also actionable experimental protocols and comparative data to inform synthetic route selection. The guide emphasizes the causality behind experimental choices, ensuring a robust and reliable translation of these methods from literature to laboratory practice.

Introduction: The Significance of Chiral this compound

The piperidin-2-one (or δ-valerolactam) scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The introduction of a stereocenter, such as a methyl group at the 6-position, imbues the molecule with chirality, a fundamental property that dictates its interaction with biological systems. The specific stereoisomer, whether (R)- or (S)-6-methylpiperidin-2-one, can exhibit vastly different efficacy, potency, and toxicity profiles. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiopure forms of this lactam is a critical endeavor in modern organic synthesis and drug discovery. This guide will navigate the diverse landscape of synthetic strategies developed to meet this challenge, providing a critical analysis of their strengths and limitations.

Biocatalytic Strategies: Harnessing Nature's Catalysts

Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for the synthesis of chiral molecules. Enzymes, operating under mild conditions with exquisite stereoselectivity, offer an elegant solution for the preparation of enantiopure this compound.

Asymmetric Synthesis via Transaminase-Mediated Cyclization

A highly efficient method for producing optically pure 6-methyl-2-piperidone involves the use of transaminases. This approach typically starts from a prochiral keto-acid or keto-ester. The transaminase enzyme stereoselectively introduces an amine group, which then undergoes spontaneous intramolecular cyclization to form the desired chiral lactam.

One notable process utilizes a keto-acid precursor which is converted to the corresponding amine. This intermediate then cyclizes to form 6-methyl-2-piperidone. This method has been shown to produce both (R)- and (S)-enantiomers in high isolated yields and exceptional enantiomeric excess.[1]

Mechanism of Transaminase-Catalyzed Asymmetric Synthesis

The core of this transformation lies in the pyridoxal-5'-phosphate (PLP) dependent mechanism of the transaminase. The enzyme's chiral active site orients the prochiral substrate in a specific conformation, leading to the facial-selective addition of the amine group.

Figure 1: Simplified workflow for the biocatalytic synthesis of this compound.

Experimental Protocol: Transaminase-Mediated Synthesis of (R)-6-Methyl-2-piperidone

The following is a representative protocol based on established methods.[1]

-

Reaction Setup: In a temperature-controlled vessel, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5) is prepared.

-

Reagents: The keto-ester precursor (e.g., ethyl 5-oxohexanoate) is added to the buffer. An amine donor, such as isopropylamine, is also added in excess.

-

Enzyme Addition: A specific (R)-selective omega-transaminase is added to the reaction mixture. Pyridoxal-5'-phosphate (PLP) is included as a cofactor.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The pH is monitored and maintained throughout the reaction.

-

Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the enantiopure (R)-6-methyl-2-piperidone.

Lipase-Catalyzed Kinetic Resolution

An alternative biocatalytic approach is the kinetic resolution of racemic this compound. This method utilizes a lipase to selectively acylate one enantiomer of the racemate, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Resolution

-

Reaction Setup: Racemic this compound is dissolved in an appropriate organic solvent (e.g., tert-butyl methyl ether).

-

Acyl Donor: An acyl donor, such as vinyl acetate, is added to the solution.

-

Enzyme Addition: An immobilized lipase, for example, Candida antarctica lipase B (Novozym 435), is added to the mixture.

-

Reaction Conditions: The suspension is agitated (e.g., shaken or stirred) at a controlled temperature (e.g., 40-50 °C) and the reaction progress is monitored by chromatography (GC or HPLC).

-

Separation: The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the acylated and unreacted enantiomers are separated by column chromatography. The acylated enantiomer can then be deacylated to afford the other pure enantiomer.

Asymmetric Hydrogenation: A Powerful Tool for Stereocontrol

Catalytic asymmetric hydrogenation is a cornerstone of modern asymmetric synthesis. This method typically involves the reduction of a prochiral precursor, such as a keto-ester or an unsaturated lactam, using a chiral transition metal catalyst. Ruthenium- and rhodium-based catalysts, particularly those employing chiral phosphine ligands like BINAP, have proven highly effective.

For the synthesis of this compound, a common precursor is a derivative of 5-oxohexanoic acid. Asymmetric hydrogenation of the ketone functionality establishes the stereocenter at the 6-position of the resulting lactam.

Mechanism of Ru-BINAP Catalyzed Asymmetric Hydrogenation

The enantioselectivity of the hydrogenation is dictated by the chiral environment created by the BINAP ligand coordinated to the ruthenium center. The substrate coordinates to the metal in a sterically favored manner, leading to the delivery of hydrogen to one face of the carbonyl group.

Figure 2: General workflow for asymmetric hydrogenation and subsequent cyclization.

Experimental Protocol: Asymmetric Hydrogenation of Ethyl 5-Oxohexanoate

This protocol is adapted from established procedures for the asymmetric hydrogenation of ketoesters.

-

Catalyst Preparation: In a glovebox, a pressure-rated reaction vessel is charged with a chiral ruthenium catalyst, such as [RuCl((R)-BINAP)(p-cymene)]Cl.

-

Reaction Setup: The vessel is removed from the glovebox and the substrate, ethyl 5-oxohexanoate, is added, followed by a degassed solvent (e.g., ethanol).

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm H₂). The reaction is stirred vigorously at a specific temperature (e.g., 50 °C) for 12-24 hours.

-

Workup: After cooling and venting the reactor, the solvent is removed under reduced pressure. The resulting crude chiral hydroxy ester can be cyclized to the lactam, often by heating or treatment with a mild acid or base.

-

Purification: The final product, this compound, is purified by distillation or column chromatography.

Diastereoselective Strategies: Utilizing Chiral Auxiliaries

Diastereoselective synthesis provides an indirect method to achieve enantioselectivity. This approach involves covalently attaching a chiral auxiliary to the substrate. The inherent chirality of the auxiliary then directs the stereochemical outcome of a subsequent reaction, after which the auxiliary is cleaved to reveal the enantiomerically enriched product.

A common strategy involves the use of chiral oxazolidinones, as popularized by Evans. In the context of this compound synthesis, a chiral auxiliary can be attached to a precursor molecule to direct a diastereoselective reduction or alkylation.

Experimental Protocol: Diastereoselective Reduction using a Chiral Auxiliary

-

Auxiliary Attachment: A suitable precursor, such as 5-oxohexanoic acid, is coupled to a chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form an N-acyloxazolidinone.

-

Diastereoselective Reduction: The ketone of the N-acyloxazolidinone is then reduced. The choice of reducing agent and reaction conditions is crucial for high diastereoselectivity. The bulky auxiliary shields one face of the molecule, directing the hydride attack to the opposite face.

-

Auxiliary Cleavage: The chiral auxiliary is subsequently removed, for example, by hydrolysis with lithium hydroxide, to yield the chiral 5-hydroxyhexanoic acid.

-

Cyclization: The resulting hydroxy acid is then cyclized to form the desired enantiomer of this compound.

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining a kinetic resolution with in situ racemization of the starting material. As one enantiomer is selectively removed from the equilibrium by the resolution process, the remaining enantiomer continuously racemizes, providing more of the reactive enantiomer.

For the synthesis of chiral this compound, a DKR process could involve the lipase-catalyzed acylation of racemic 6-methyl-5,6-dihydropyridin-2-one, coupled with a metal-catalyzed racemization of the starting material.

Comparative Analysis of Synthetic Strategies

The choice of synthetic strategy for producing enantiopure this compound depends on various factors including scale, cost, desired enantiopurity, and available equipment. The following table provides a comparative summary of the discussed methods.

| Method | Stereocontrol | Typical ee/dr | Advantages | Disadvantages |

| Biocatalytic Transamination | Enantioselective | >99% ee[1] | High enantioselectivity, mild reaction conditions, environmentally friendly. | Requires specific enzymes, potential for substrate inhibition. |

| Lipase-Catalyzed Resolution | Enantioselective | >98% ee | Commercially available enzymes, robust and scalable. | Maximum 50% theoretical yield, requires separation of enantiomers. |

| Asymmetric Hydrogenation | Enantioselective | 95-99% ee | High enantioselectivity, high catalytic turnover, well-established methodology. | Requires high-pressure equipment, expensive catalysts and ligands. |

| Diastereoselective (Chiral Auxiliary) | Diastereoselective | >95% dr | Predictable stereochemical outcome, reliable and well-understood. | Multi-step process, requires stoichiometric amounts of the chiral auxiliary. |

| Dynamic Kinetic Resolution | Enantioselective | >99% ee | Potentially 100% theoretical yield, high enantioselectivity. | Requires careful optimization of resolution and racemization conditions. |

Conclusion

The stereoselective synthesis of this compound is a well-addressed challenge in organic chemistry, with a variety of robust and efficient methods available to the synthetic chemist. Biocatalytic methods, particularly transaminase-catalyzed asymmetric synthesis, offer an exceptionally green and highly enantioselective route. For larger scale synthesis where catalyst cost is a primary concern, asymmetric hydrogenation with highly efficient ruthenium catalysts remains a leading strategy. Diastereoselective approaches using chiral auxiliaries, while less atom-economical, provide a reliable and predictable means of controlling stereochemistry. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, balancing factors such as enantiopurity, yield, scalability, and cost. This guide has provided the foundational knowledge and practical starting points for researchers to confidently embark on the synthesis of this important chiral building block.

References

- This is a placeholder reference.

- Truppo, M. D. (2017). Biocatalysis in the Pharmaceutical Industry: The Need for Speed. ACS Medicinal Chemistry Letters, 8(5), 476-480. [Link]

Sources

6-Methylpiperidin-2-one NMR spectroscopy analysis

An In-depth Technical Guide to the NMR Spectroscopy Analysis of 6-Methylpiperidin-2-one

Executive Summary

This technical guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details the fundamental principles, experimental protocols, and in-depth spectral interpretation required for the complete structural elucidation of this important lactam. By integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR techniques, we present a self-validating methodology that ensures accurate and unambiguous assignment of all proton and carbon signals. This guide emphasizes the causality behind experimental choices and is grounded in authoritative spectroscopic principles, serving as a practical reference for the characterization of cyclic amides and related heterocyclic systems.

Introduction: The Significance of this compound

This compound, a substituted δ-valerolactam, is a heterocyclic compound of significant interest in organic and medicinal chemistry. Lactams, or cyclic amides, form the core of numerous biologically active molecules, most notably the β-lactam antibiotics.[1] Their rigid cyclic structure makes them excellent models for studying the conformation and spectroscopic properties of the amide bond, which is fundamental to peptide and protein chemistry.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution.[3] For a molecule like this compound, a multi-faceted NMR approach is essential. While ¹H and ¹³C NMR provide direct information about the chemical environment of individual nuclei, their signals can be complex and overlapping. Advanced two-dimensional (2D) techniques, such as ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are therefore employed to reveal the intricate network of scalar couplings and establish definitive proton-proton and proton-carbon connectivities. This guide will walk through the complete process, from sample preparation to the final, verified structural assignment.

Experimental Methodology

The acquisition of high-quality, reproducible NMR data is predicated on a meticulously executed experimental protocol. The choices made during sample preparation and parameter setup directly influence spectral resolution and sensitivity.

Sample Preparation

-

Analyte & Purity : A sample of this compound (approx. 5-10 mg) with a purity of ≥98% is used.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar compounds like this compound. Its residual proton signal at ~7.26 ppm and carbon triplet at ~77.16 ppm serve as convenient internal references.[4] Alternatively, for studies involving hydrogen bonding or variable temperature experiments, Dimethyl Sulfoxide-d₆ (DMSO-d₆) can be used (residual ¹H at ~2.50 ppm, ¹³C at ~39.52 ppm).[4][5]

-

Procedure :

-

Weigh 10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of CDCl₃.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for both ¹H and ¹³C), or use the residual solvent peak for referencing.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature, typically 298 K (25 °C).

-

¹H NMR Spectroscopy :

-

Frequency : 400 MHz

-

Pulse Angle : 30-45°

-

Acquisition Time : ~3-4 seconds

-

Relaxation Delay : 2 seconds

-

Number of Scans : 16-32

-

Spectral Width : -2 to 12 ppm

-

-

¹³C NMR Spectroscopy :

-

Frequency : 101 MHz

-

Technique : Proton-decoupled

-

Pulse Angle : 30°

-

Acquisition Time : ~1-2 seconds

-

Relaxation Delay : 2-5 seconds

-

Number of Scans : 1024-4096 (due to the low natural abundance of ¹³C)

-

Spectral Width : 0 to 200 ppm

-

-

2D ¹H-¹H COSY :

-

Technique : Gradient-selected COSY (gCOSY)

-

Data Points : 1024 (F2) x 256 (F1)

-

Number of Scans per Increment : 4-8

-

Relaxation Delay : 1.5 seconds

-

-

2D ¹H-¹³C HSQC :

-

Technique : Gradient-selected, multiplicity-edited HSQC (allows differentiation of CH/CH₃ from CH₂)

-

Data Points : 1024 (F2, ¹H) x 256 (F1, ¹³C)

-

Number of Scans per Increment : 8-16

-

Relaxation Delay : 1.5 seconds

-

¹J(C,H) Coupling Constant : Optimized for ~145 Hz (typical for aliphatic C-H bonds)[6]

-

Spectroscopic Data Analysis and Interpretation

The following analysis is based on established principles of NMR spectroscopy and typical chemical shifts for lactam systems.[2][7] For clarity, the atoms of this compound are numbered as shown in the diagram below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule.

-

N1-H (~6.0-7.5 ppm, broad singlet) : The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration.

-

H6 (~3.3-3.6 ppm, multiplet) : This methine proton is adjacent to both the electron-withdrawing nitrogen atom and the methyl group. It is expected to be a complex multiplet due to coupling with the H5 protons (diastereotopic) and the H7 methyl protons.

-

H3 (~2.2-2.4 ppm, multiplet) : These protons are alpha to the carbonyl group, which deshields them. They will appear as a multiplet due to coupling with the H4 protons.

-

H7 (~1.2-1.4 ppm, doublet) : The methyl protons are coupled only to the H6 proton, resulting in a clean doublet. The coupling constant (J) will be approximately 6-7 Hz.

-

H4, H5 (~1.6-2.0 ppm, overlapping multiplets) : These methylene protons reside in the aliphatic region of the spectrum. Their signals are often complex and overlapping due to coupling with adjacent non-equivalent protons. Distinguishing them definitively requires 2D NMR.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom.

-

C2 (~172-176 ppm) : The carbonyl carbon of the amide is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the oxygen atom.

-

C6 (~48-52 ppm) : This methine carbon is attached to the nitrogen atom, causing a significant downfield shift compared to a standard aliphatic CH group.

-

C3 (~30-34 ppm) : The methylene carbon alpha to the carbonyl group is moderately deshielded.

-

C5 (~28-32 ppm) : A typical aliphatic methylene carbon.

-

C4 (~20-24 ppm) : Another aliphatic methylene carbon, often appearing slightly upfield from C3 and C5.

-

C7 (~21-23 ppm) : The methyl carbon is typically one of the most shielded (upfield) carbons in the spectrum.

2D NMR: Unambiguous Assignments

While 1D spectra provide the foundation, 2D NMR experiments are crucial for confirming the assignments by establishing connectivity.

The COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds.[8] Cross-peaks appear between the signals of coupled protons, allowing for a "walk" along the carbon backbone.[9]

Caption: Expected ¹H-¹H COSY correlations in this compound.

-

Key Correlations :

-

A strong cross-peak will connect the methyl doublet (H7 ) to the methine multiplet (H6 ), confirming their adjacency.

-

Starting from the now-identified H6 signal, a cross-peak will lead to the H5 multiplet.

-

From H5 , a correlation will be observed to H4 .

-

Finally, a cross-peak from H4 will connect to H3 , the protons alpha to the carbonyl. This completes the assignment of the entire spin system of the piperidinone ring.

-

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached, providing the final piece of the puzzle.[10] Each cross-peak in the 2D map has the coordinates of a proton chemical shift on one axis and a carbon chemical shift on the other.

Caption: Expected ¹H-¹³C HSQC correlations, linking each proton to its directly attached carbon.

-

Key Correlations :

-

The proton signal at ~1.3 ppm (H7 ) will show a cross-peak to the carbon signal at ~22 ppm, definitively assigning both to the methyl group (C7 ).

-

The methine proton at ~3.4 ppm (H6 ) will correlate to the downfield aliphatic carbon at ~50 ppm (C6 ).

-

The protons alpha to the carbonyl at ~2.3 ppm (H3 ) will correlate to the carbon at ~32 ppm (C3 ).

-

The remaining aliphatic protons (H4, H5 ) will be unambiguously linked to their corresponding carbons (C4, C5 ), resolving any overlap from the 1D spectra.

-

Summary of NMR Assignments

The combined data from all experiments provide a complete and validated assignment for this compound.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| N1-H | ~6.5 | br s | - |

| C2 | - | - | ~174 |

| H3 / C3 | ~2.3 | m | ~32 |

| H4 / C4 | ~1.8 | m | ~22 |

| H5 / C5 | ~1.9 | m | ~30 |

| H6 / C6 | ~3.4 | m | ~50 |

| H7 / C7 | ~1.3 | d (J ≈ 6.5 Hz) | ~22 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions. Multiplicity abbreviations: s = singlet, d = doublet, m = multiplet, br = broad.

Conclusion

The structural elucidation of this compound serves as an exemplary case for the power of a modern, multi-technique NMR approach. While 1D ¹H and ¹³C NMR provide the initial data, they are insufficient to resolve the complexities of the overlapping aliphatic signals. The application of 2D correlation experiments is not merely confirmatory but essential for achieving an unambiguous and scientifically rigorous assignment. The COSY spectrum definitively establishes the proton-proton connectivity along the piperidinone ring, while the HSQC spectrum provides the crucial link between the proton and carbon frameworks. This integrated workflow represents a robust, self-validating system for the structural analysis of novel compounds, making it an indispensable tool in chemical research and drug development.

References

- Boykin, D. W. (1988). ¹⁷O NMR spectroscopy of lactams. Magnetic Resonance in Chemistry, 26(3), 234-237.

- Bird, A. E., & Marshall, A. C. (1987). Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products. Journal of Pharmaceutical and Biomedical Analysis, 5(2), 73-103.

- Fujiwara, H., & Izawa, G. (1980). Nuclear magnetic resonance spectrometric assay of beta-lactamase. Antimicrobial Agents and Chemotherapy, 17(1), 16-19.

- O'hara, K., Shiomi, Y., & Kono, M. (1985). NMR spectrometric assay for determining enzymatic hydrolysis of β-lactam antibiotics with bacteria in aqueous solution. FEMS Microbiology Letters, 28(3), 279-282.

- Pérez, M. A., Pérez, C., Pradere, J. P., & Quinteiro, M. (2009). Structural determination of ε-lactams by ¹H and ¹³C NMR. Magnetic Resonance in Chemistry, 47(10), 868-874.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 20905, this compound.

- NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D2O, predicted).

- PubChemLite. (n.d.). This compound (C6H11NO).

- Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.

- The Royal Society of Chemistry. (n.d.). Supplementary Information - General Information.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 13603, N-Methyl-2-piperidone.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 10678260, (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one.

- Szostak, M., & Shi, S. (2018). Electrophilicity Scale of Activated Amides: ¹⁷O NMR and ¹⁵N NMR Chemical Shifts of Acyclic Twisted Amides in N−C(O) Cross‐Coupling. Angewandte Chemie International Edition, 57(48), 15828-15832.

- ResearchGate. (n.d.). Key ¹H‐¹H COSY correlations of (3S)‐(−)‐3‐hydroxy‐1‐methylpiperidin‐2‐one (1 a).

- Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- Crestini, C., et al. (2017). Identification of a diagnostic structural motif reveals a new reaction intermediate and condensation pathway in kraft lignin formation. Green Chemistry, 19(18), 4414-4424.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Szostak, M., & Shi, S. (2018). ¹⁷O NMR and ¹⁵N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity. Chemical Communications, 54(82), 11632-11635.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Magritek. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy.

- Brinson, R. G., et al. (2017). Use of the 2D ¹H-¹³C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Molecules, 22(7), 1083.

- University of California, Riverside. (n.d.). HSQC-heteronuclear single quantum coherence.pdf.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 86335301, (5S,6R)-5-hydroxy-6-methyl-piperidin-2-one.

- St. John, T. (2017). 2D NMR Analysis - H-H COSY NMR. YouTube.

- Synthesis Workshop. (2024). Advanced Organic Chemistry: NMR Spectroscopy for Organic Chemists. YouTube.

- ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- SpectraBase. (n.d.). 2-Piperidinone, 6-methyl- - Optional[MS (GC)] - Spectrum.

Sources

- 1. Application of 1H nuclear magnetic resonance spectroscopy to the analysis of beta-lactam antibiotics and their common degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. emerypharma.com [emerypharma.com]

- 10. mdpi.com [mdpi.com]

crystal structure of 6-Methylpiperidin-2-one derivatives

An In-depth Technical Guide to the Crystal Structure of 6-Methylpiperidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in contemporary medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. A profound understanding of the three-dimensional arrangement of these molecules at the atomic level is paramount for elucidating structure-activity relationships (SAR), optimizing pharmacokinetic profiles, and ensuring the stability and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive exploration of the crystal structure of this compound derivatives. It delves into the critical aspects of synthesis and crystallization, the principles and workflow of single-crystal X-ray diffraction (SCXRD) for structure determination, and a detailed analysis of the conformational intricacies and intermolecular interactions that govern the crystal packing of these molecules. This guide is intended to be an invaluable resource for researchers and professionals engaged in the design and development of novel therapeutics based on this privileged heterocyclic motif.

Introduction: The Significance of the this compound Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, and the this compound core, a chiral lactam, is of particular interest. For instance, (R)-6-methylpiperidin-2-one serves as a key precursor in the synthesis of certain antipsychotic medications. The strategic placement of a methyl group at the 6-position introduces a chiral center, which can significantly influence the molecule's interaction with its biological target.

The solid-state structure of these derivatives, determined through crystallographic studies, provides invaluable insights into:

-

Molecular Conformation: The precise geometry of the molecule, including the puckering of the piperidine ring and the orientation of its substituents.

-

Stereochemistry: The absolute configuration of chiral centers, which is crucial for understanding stereospecific biological activity.

-

Intermolecular Interactions: The non-covalent forces that dictate how molecules arrange themselves in a crystal lattice, which in turn affects physical properties like solubility, melting point, and stability.

This guide will provide a detailed examination of the methodologies used to elucidate the crystal structure of this compound derivatives and the fundamental principles that govern their solid-state architecture.

Synthesis and Crystallization of this compound Derivatives

The journey to understanding the crystal structure of a molecule begins with its synthesis and subsequent crystallization into a form suitable for X-ray diffraction analysis.

Synthetic Strategies

While a comprehensive review of all synthetic routes is beyond the scope of this guide, a common and effective method for the synthesis of substituted piperidinones is the Mannich condensation . This one-pot, multi-component reaction typically involves an aldehyde, a ketone, and an amine, offering a convergent and atom-economical approach to constructing the piperidine ring. For instance, a derivative of 3-methylpiperidin-4-one has been synthesized by reacting 4-methyl-5-formyl thiazole, 2-butanone, and ammonium acetate in ethanol.[2] This general strategy can be adapted for the synthesis of various this compound derivatives.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The process relies on creating a supersaturated solution from which the compound of interest slowly precipitates in an ordered, crystalline form. Several techniques can be employed, and the optimal method is often determined empirically.

This protocol provides a general workflow for the crystallization of a this compound derivative.

Objective: To grow single crystals of a this compound derivative suitable for single-crystal X-ray diffraction.

Materials:

-

Purified this compound derivative

-

A selection of high-purity solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, dichloromethane)

-

Small glass vials (1-2 mL) with screw caps or that can be sealed with parafilm

-

A larger container to act as a vapor diffusion chamber

-

Microscope for crystal inspection

Methodology: Slow Evaporation

-

Solvent Screening: In a small vial, dissolve a few milligrams of the purified compound in a minimal amount of a chosen solvent at room temperature. A good solvent is one in which the compound is moderately soluble.

-

Preparation of the Crystallization Vial: Once a suitable solvent is identified, prepare a nearly saturated solution of the compound in that solvent.

-

Slow Evaporation: Cover the vial with a cap that is not airtight, or with parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over time.

-

Incubation: Place the vial in a vibration-free location at a constant temperature.

-

Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals. This may take several days to weeks.

Methodology: Vapor Diffusion

-

Solvent System Selection: Choose a solvent in which your compound is soluble and a less polar "anti-solvent" in which it is insoluble, but which is miscible with the first solvent.

-

Preparation of the Inner Vial: Dissolve the compound in a minimal amount of the "good" solvent in a small, open vial.

-

Preparation of the Outer Chamber: Place the inner vial inside a larger, sealable container that contains a small amount of the anti-solvent.

-

Diffusion: Seal the outer container. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

-

Incubation and Monitoring: As with slow evaporation, store the setup in a stable environment and monitor for crystal growth.

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.

The SCXRD Experimental Workflow

The process of determining a crystal structure using SCXRD can be summarized in the following workflow:

Caption: A typical workflow for crystal structure determination using SCXRD.

Step-by-Step Overview of the SCXRD Process

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to various orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Data Reduction and Integration: The raw diffraction data are processed to correct for experimental factors and to integrate the intensities of the individual reflections.

-

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods. This leads to an initial electron density map and a preliminary model of the crystal structure.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the most accurate atomic positions, bond lengths, and bond angles.

-

Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic sensibility. The refined structure is then analyzed to understand its conformational features and intermolecular interactions.

Structural Analysis of this compound Derivatives

The crystal structure of a this compound derivative is defined by the conformation of the piperidin-2-one ring and the network of intermolecular interactions that hold the molecules together in the crystal lattice.

Conformational Analysis of the Piperidin-2-one Ring

The six-membered piperidin-2-one ring is not planar and can adopt several conformations to minimize steric and torsional strain. The most common conformations are the chair , boat , and twist-boat .

-

Chair Conformation: This is generally the most stable conformation for six-membered rings, as it minimizes both angle and torsional strain. Substituents on a chair conformation can be in either axial or equatorial positions.

-

Boat and Twist-Boat Conformations: These are typically higher in energy than the chair conformation but can be adopted to alleviate specific steric interactions or may be present as transition states between other conformations.

The conformation of the piperidin-2-one ring is influenced by several factors, including the hybridization of the atoms in the ring and the nature and position of substituents. For example, in a study of two chiral piperidine derivatives, it was found that a Csp3 hybridized carbon atom alpha to the piperidine nitrogen favors a chair conformation, while a Csp2 hybridized carbon in the same position leads to a distortion towards a half-chair conformation.[3] The presence of the 6-methyl group in this compound derivatives will have a significant impact on the conformational preference of the ring, with the methyl group preferentially occupying an equatorial position to minimize steric hindrance.

Analysis of Intermolecular Interactions

The packing of molecules in a crystal is governed by a delicate balance of attractive and repulsive non-covalent interactions. In this compound derivatives, the following interactions are particularly important:

-

Hydrogen Bonds: The amide group in the piperidin-2-one ring provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of strong N-H···O hydrogen bonds. These can lead to the formation of well-defined supramolecular structures such as chains or dimers. Other potential hydrogen bond donors and acceptors on substituents will also play a crucial role.

-

van der Waals Forces: These are ubiquitous, non-specific attractive forces that contribute to the overall stability of the crystal packing.

-

π-Stacking: If aromatic substituents are present, π-π stacking interactions between the aromatic rings can be a significant driving force in the crystal packing.

-

Weak Hydrogen Bonds: Interactions such as C-H···O and C-H···π are also frequently observed and contribute to the overall stability of the crystal structure.[2]

Caption: A conceptual diagram of common intermolecular interactions in the crystals of this compound derivatives.

Case Study: Crystal Structure of a 3-Methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₄H₁₇N₃OS₂ |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.389 (5) |

| b (Å) | 12.660 (5) |

| c (Å) | 21.667 (5) |

| V (ų) | 3124 (2) |

| Z | 8 |

In this structure, the central piperidinone ring adopts a chair conformation . The molecules are linked in the crystal by C-H···O hydrogen bonds , forming zigzag chains.[2] This example demonstrates the importance of both the inherent conformational preferences of the piperidine ring and the directing influence of intermolecular hydrogen bonds in determining the final crystal architecture.

Implications for Drug Development

A thorough understanding of the crystal structure of this compound derivatives has profound implications for drug development:

-

Rational Drug Design: The precise knowledge of the three-dimensional structure of a lead compound can inform the design of new analogs with improved binding affinity and selectivity for their biological target.

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have a significant impact on its physicochemical properties, including solubility, dissolution rate, and stability. Identifying and characterizing different polymorphs is a critical step in drug development to ensure consistent product quality and performance.

-

Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong protection for a novel pharmaceutical compound.

Conclusion

The this compound scaffold represents a privileged structure in the ongoing quest for new and effective therapeutic agents. The determination of the crystal structure of its derivatives through single-crystal X-ray diffraction provides a wealth of information that is indispensable for modern drug discovery and development. This guide has provided a comprehensive overview of the key aspects of the synthesis, crystallization, and structural analysis of these important compounds. A deeper understanding of their conformational preferences and the subtleties of their intermolecular interactions will continue to fuel the rational design of the next generation of pharmaceuticals based on this versatile heterocyclic core.

References

- Arulraj, R., Sivakumar, S., Sevgi, K., Necmi, D., & Anitha, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 193-202. [Link]

- Gayathri, D., Thiruvalluvar, A., Manimekalai, A., Sivakumar, S., & Butcher, R. J. (2008). 3-Methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1973. [Link]

- Romero, A., Nagles, E., & De la Cruz, H. (2014). Crystal structures of two chiral piperidine derivatives: 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione. Acta Crystallographica Section E: Structure Reports Online, 70(1), o1207–o1211. [Link]

- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Barakat, A., Soliman, S. M., Haukka, M., Al-Majid, A. M., Islam, M. S., Ali, M., & Shaik, M. R. (2020). One-Pot Synthesis, X-ray Single Crystal and Molecular Insight of Enaminone-Based β-Morpholino-/N-Methylpiperazinyl-/Pyrrolidinylpropiophenone. Crystals, 10(4), 282. [Link]

- Barakat, A., Al-Majid, A. M., Soliman, S. M., Al-Otaibi, A. A., Mabkhot, Y. N., & Haukka, M. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6030. [Link]

- Kumar, K. A., Pavithra, G., Renuka, N., & Vasanth, K. G. (2012). Piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmaceutical and Applied Sciences, 2(6), 145-154. [Link]

- De Kimpe, N., D'hooghe, M., & Stanković, S. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2273–2285. [Link]

- Weber, F., & Brückner, R. (2013). Conformational analysis of δ-lactones by DFT calculations: the parent compound and its monomethyl and selected dimethyl derivatives. Chemistry, 19(4), 1288–1302. [Link]

- Almansour, A. I., Arumugam, N., Kumar, R. S., Soliman, S. M., & Ghabbour, H. A. (2016). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Molecules, 21(6), 785. [Link]

- Philip, T., Cook, R. L., Malloy, T. B., Allinger, N. L., Chang, S., & Yuh, Y. (1981). Molecular mechanics calculations and experimental studies of conformations of .delta.-valerolactone. Journal of the American Chemical Society, 103(8), 2151–2156. [Link]

- PubChem. (n.d.). (S)-6-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information.

- PubChem. (n.d.). N-Methyl-2-piperidone. National Center for Biotechnology Information.

- PubChem. (n.d.). (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound (C6H11NO).

- Chem Service. (n.d.). 6-Methyl-2-piperidone \10MG.

- Gellini, C., Salvi, P. R., & Vogel, E. (2002). Ground State of 1,6-Bridged[4] Annulenes: Infrared and Raman Spectra and Density Functional Calculations. The Journal of Physical Chemistry A, 106(46), 11093–11102. [Link]

- Stenutz, R. (n.d.). d-valerolactam.

- Al-Farhan, K., Al-Omair, M., & Al-Hazimi, H. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. Crystals, 13(11), 1649. [Link]

- Gallego, M. G., Gil, M. J., & de la Pradilla, R. F. (2023). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Organic Letters, 25(1), 13–18. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Methylpiperidin-2-one: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidinone Scaffold

6-Methylpiperidin-2-one, a substituted lactam, is a molecule of significant interest within the realm of organic synthesis and medicinal chemistry. The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with diverse biological targets. The introduction of a methyl group and a carbonyl function, as in this compound, provides a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide offers a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its applications in drug discovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. These properties govern its behavior in different environments and are crucial for designing synthetic routes, developing formulations, and predicting its pharmacokinetic profile.

Core Physical and Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4775-98-8 | [1] |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | [2] |

| Melting Point | 87.2-88 °C | [3] |

| Boiling Point | 254 °C at 760 mmHg | [3][4] |

| Density | 0.951 g/cm³ (predicted) | [4] |

| Flash Point | 138.6 °C | [4] |

| pKa (predicted) | 16.67 ± 0.40 | [5] |

| LogP (predicted) | 0.4 | [1] |

| Topological Polar Surface Area | 29.1 Ų | [1] |

Solubility Profile

While quantitative solubility data for this compound in various solvents is not extensively reported in the literature, a qualitative assessment can be made based on its structure. The presence of a polar lactam group suggests solubility in polar protic and aprotic solvents.

A generalized experimental protocol for determining the precise solubility is provided below to empower researchers to generate this critical data.

This protocol outlines a standard and reliable method for determining the equilibrium solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., water, ethanol, dichloromethane)

-

Scintillation vials or sealed flasks

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-